Bandgap Tunability Range: GaAsP (1.42–2.24 eV) Versus GaAs (Fixed 1.42 eV) and GaP (Indirect ~2.26 eV)
GaAsP provides a continuously tunable, direct bandgap from ~1.42 eV (GaAs-rich limit) to ~2.24 eV (GaP-rich limit) by varying the phosphorus mole fraction x [1]. At x = 0.45 (GaAs₀.₅₅P₀.₄₅), the direct bandgap is 1.98 eV, and the alloy remains direct up to x ≈ 0.45; beyond this composition, the bandgap becomes indirect [2]. In contrast, GaAs has a single fixed direct bandgap of 1.42 eV, and GaP is an indirect semiconductor with a bandgap of ~2.26 eV [3]. This tunability represents an approximately 0.8 eV direct-bandgap window unavailable in either binary endpoint [1][3].
| Evidence Dimension | Direct bandgap energy range (300 K) |
|---|---|
| Target Compound Data | 1.42–1.98 eV (direct regime, 0 ≤ x ≤ 0.45); up to 2.24 eV (indirect regime, x > 0.45) [1][2] |
| Comparator Or Baseline | GaAs: 1.42 eV (fixed, direct); GaP: ~2.26 eV (fixed, indirect) [3] |
| Quantified Difference | Direct tunability window of ~0.56 eV unavailable in GaAs; direct-bandgap access to green/yellow spectral region unavailable in GaP [1][3] |
| Conditions | Zinc-blende crystal structure, 300 K; composition verified by Vegard's law [2][4] |
Why This Matters
Procurement of GaAsP with a specified x-value directly sets the emission or absorption wavelength, a degree of freedom absent in binary GaAs or GaP.
- [1] Al-Husseini, M. J. et al. Electronic Structure and Optical Properties of GaAs₁₋ₓPₓ: A First-Principles Study. Iraqi Journal of Science, 2020. View Source
- [2] AZoM. Gallium Arsenide Phosphide (GaAsP) Semiconductors — Electrical Properties (Band Gap = 1.98 eV at x = 0.45). AZoM Article ID 8489, 2013. View Source
- [3] MatWeb. Gallium Arsenide, GaAs — Material Property Data. MatWeb Datasheet. View Source
- [4] Sciencedirect / Surface Mechanics of GaAsP/GaAs Epilayers. Vegard's Law compliance in Young's modulus and composition. 2025. View Source
